3-(Ethylamino)butan-1-ol
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Overview
Description
3-(Ethylamino)butan-1-ol is an organic compound with the molecular formula C6H15NO It is a secondary amine and an alcohol, characterized by the presence of an ethylamino group attached to the third carbon of a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Ethylamino)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobutan-1-ol with ethylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Reaction:
3-chlorobutan-1-ol+ethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines or primary alcohols.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or other amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 3-(ethylamino)butan-2-one or 3-(ethylamino)butanal.
Reduction: Formation of 3-(ethylamino)butane or 3-(ethylamino)butanol.
Substitution: Formation of various substituted amines or alcohols.
Scientific Research Applications
3-(Ethylamino)butan-1-ol has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of amine-containing drugs.
Chemical Research: It is used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Industry: The compound finds applications in the production of specialty chemicals and as a building block for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)butan-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of the ethylamino group, which can donate electrons to electrophilic centers. In pharmaceuticals, its mechanism of action would depend on the target molecule it interacts with, potentially involving binding to receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)butan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
3-(Propylamino)butan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
3-(Isopropylamino)butan-1-ol: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
3-(Ethylamino)butan-1-ol is unique due to the specific length and branching of its carbon chain, which can influence its reactivity and interactions in chemical reactions. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(ethylamino)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-7-6(2)4-5-8/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCSUIBUZBQBGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505192 |
Source
|
Record name | 3-(Ethylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76888-68-1 |
Source
|
Record name | 3-(Ethylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(ethylamino)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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